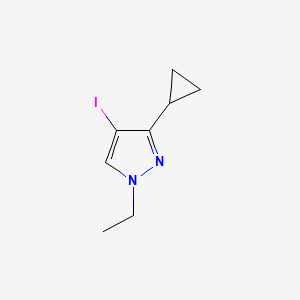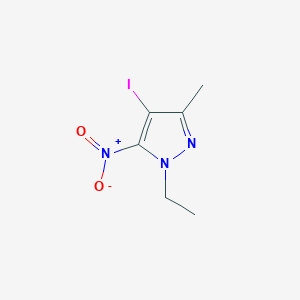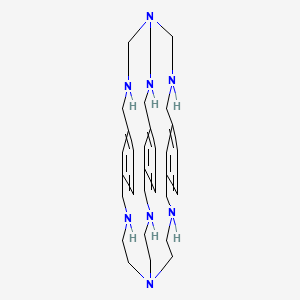
Octaaminocryptand 1
説明
Octaaminocryptand 1 is an aminocryptand ligand . It is a type of cryptand, which are a family of synthetic, bi-dentate (forming two bonds with a metal ion), and macrocyclic ligands for a variety of cations .
Synthesis Analysis
The synthesis of this compound involves a low-temperature [2 + 3] condensation of tris(2-aminoethyl)amine with terephthalaldehyde, followed by sodium borohydride reduction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C36H54N8 . The molecular weight is 598.87 . The structure can be represented by the SMILES notation: C1(CNCCN(CCNC2)CCNCC3=CC=CC4=C3)=CC(CNCCN(CCNC4)CCNCC5=CC=CC2=C5)=CC=C1 .Physical And Chemical Properties Analysis
This compound is soluble in DMSO . It has a molecular weight of 598.87 and a molecular formula of C36H54N8 .科学的研究の応用
Anion Encapsulation
The research by (Ravikumar et al., 2008) explores the structural aspects of octaaminocryptand L(2) and its ability to bind and encapsulate anions like iodide and bichloride. The study demonstrates how the degree of protonation affects guest encapsulation, highlighting the receptor's role in molecular recognition and encapsulation.
Water Cluster Formation
(Lakshminarayanan et al., 2005) examined the formation of a unique two-dimensional layer of water molecules interconnected by (H2O)45 clusters within the octaaminocryptand structure. This illustrates a template effect of the octaaminocryptand, providing insights into water layer formation under confined conditions.
Protonation and Molecular Recognition
The study by (Lakshminarayanan et al., 2008) discusses the synthesis and structural analysis of octaaminocryptand L with various degrees of protonation. It focuses on how different degrees of protonation affect the binding of halides, picrate, and water, contributing to a deeper understanding of molecular recognition.
Structural Investigations
(Lakshminarayanan et al., 2008) conducted X-Ray crystallographic investigations of octaaminocryptand and its bis-protonated salt. This research provides insights into the interactions of water trimers and C-H…π interactions in T-shaped benzene dimers, crucial for modeling aromatic substrates in biomolecules and supramolecular assemblies.
Water-Acetonitrile-Water Cluster Recognition
The research by (Ravikumar et al., 2006) examines the encapsulation of a water−acetonitrile−water cluster in octaaminocryptand. This highlights the compound's ability to recognize and encapsulate specific molecular structures, which can be useful in understanding complex molecular interactions.
特性
IUPAC Name |
1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVANUKVUBLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



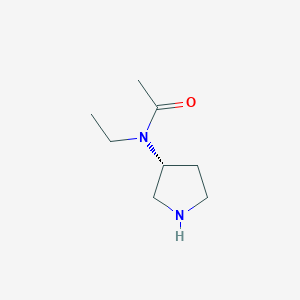
![[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B3235551.png)
![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B3235554.png)
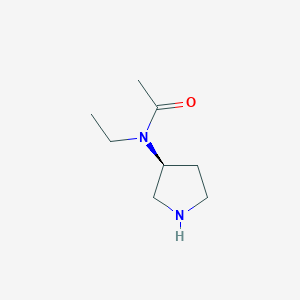
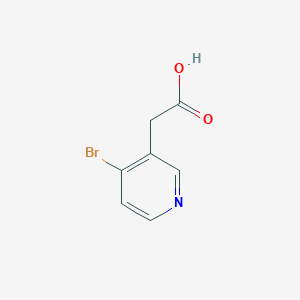
![(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235586.png)
![3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3235591.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)
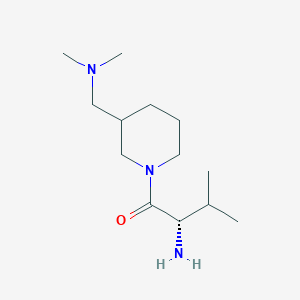
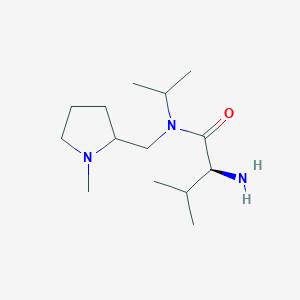

![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2,3-dihydro-](/img/structure/B3235622.png)
